![molecular formula C19H15ClN4O5S B2781038 methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate CAS No. 1251633-43-8](/img/structure/B2781038.png)

methyl 5-{[N-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

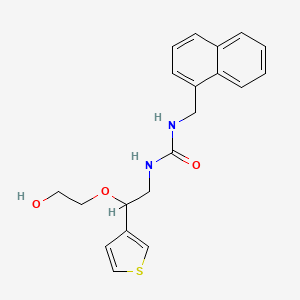

This compound is a complex organic molecule that includes several functional groups and rings, including a methyl group, a furoate group, a chlorophenyl group, and a triazolopyridine group . These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazolopyridine ring and the chlorophenyl group suggests that this compound could have interesting electronic and steric properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the furoate group could potentially undergo reactions with nucleophiles, and the chlorophenyl group could potentially participate in electrophilic aromatic substitution reactions .科学的研究の応用

Synthesis Techniques and Chemical Properties

The synthesis of novel 1,2,4-triazole derivatives, including those related to "Methyl 5-{[(4-chlorophenyl)([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]methyl}-2-furoate", involves various ester ethoxycarbonylhydrazones reacting with primary amines to produce compounds with potential antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives with good to moderate antimicrobial activities against test microorganisms (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010).

Antimicrobial Applications

Compounds within this chemical class have shown efficacy in antimicrobial studies. The synthesized compounds often target a broad spectrum of bacteria and fungi, indicating their potential as antimicrobial agents. Research by Prasad et al. (2009) on substituted triazolothiadiazoles bearing 4-methylthiobenzyl moiety revealed promising antimicrobial activities, highlighting the therapeutic potential of these compounds (Prasad, D. J., Ashok, M., Karegoudar, P., Poojary, B., Holla, B., & Kumari, N., 2009).

Potential in Anticancer Research

The anticancer activity of triazolo[4,3-a]pyrimidines, with emphasis on derivatives incorporating thiazolidinone moieties, was investigated by Hafez and El-Gazzar (2009), who discovered that certain compounds exhibited inhibitory effects on a wide range of cancer cell lines at micromolar levels, suggesting potential uses in cancer treatment (Hafez, H., & El-Gazzar, A. B. A., 2009).

Anticonvulsant and Other Biological Activities

The search for new anticonvulsant agents led to the synthesis of 5-(2-chlorophenyl)-7H-pyrido[4,3-f][1,2,4]triazolo[4,3-a][1,4]diazepines by Fiakpui et al. (1999), demonstrating good activity in models for absence epilepsy. This highlights the compound's potential in neurological disorder treatments (Fiakpui, C., Phillips, O., Murthy, K., & Knaus, E., 1999).

作用機序

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to interact with multiple receptors . These interactions can lead to a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Mode of Action

It’s worth noting that similar compounds have been found to exhibit their effects through dna intercalation . DNA intercalation involves the insertion of molecules between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and lead to cell death .

Biochemical Pathways

For instance, some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production, which are key components of the inflammatory response .

Pharmacokinetics

In silico admet profiles have been used to evaluate similar compounds . These profiles can provide valuable insights into a compound’s bioavailability, toxicity, and potential interactions with other substances .

Result of Action

Similar compounds have been found to exhibit cytotoxicity against various cancer cell lines . This suggests that the compound could potentially have anticancer effects.

Action Environment

It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including the presence of other substances, ph levels, and temperature .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 5-[[4-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]methyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O5S/c1-28-19(25)17-8-6-15(29-17)10-24(14-4-2-13(20)3-5-14)30(26,27)16-7-9-18-22-21-12-23(18)11-16/h2-9,11-12H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMRLJNGVRBFCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2780958.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide oxalate](/img/structure/B2780962.png)

![4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine](/img/structure/B2780967.png)

![N-(2-ethoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2780969.png)

![[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2780970.png)

![4-(dimethylsulfamoyl)-N-[(furan-2-yl)methyl]-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)benzamide](/img/structure/B2780973.png)

![3,10-Diazabicyclo[4.3.1]decan-4-one](/img/structure/B2780975.png)